Technical Whitepaper: Characterization, Biotransformation, and Analytical Profiling of Bis[2-(perfluorohexyl)ethyl] Phosphate (6:2 diPAP)
Technical Whitepaper: Characterization, Biotransformation, and Analytical Profiling of Bis[2-(perfluorohexyl)ethyl] Phosphate (6:2 diPAP)
This technical guide provides a comprehensive analysis of Bis[2-(perfluorohexyl)ethyl] phosphate (6:2 diPAP), tailored for researchers and drug development professionals. It addresses the compound's chemical architecture, metabolic fate, toxicological implications, and analytical profiling.
Executive Summary & Chemical Architecture
Bis[2-(perfluorohexyl)ethyl] phosphate (CAS: 57677-95-9), commonly designated as 6:2 diPAP , is a polyfluoroalkyl phosphate ester (PAP).[1] In the context of pharmaceutical research and development, 6:2 diPAP is primarily relevant as a contaminant of emerging concern (CEC) found in fluorinated packaging materials, manufacturing equipment, and potentially as an impurity in fluorinated excipients.
Its significance lies in its role as a "precursor" compound. Unlike terminal perfluoroalkyl substances (PFAS) like PFOA, 6:2 diPAP is metabolically active. Upon entry into a biological system, it undergoes biotransformation to form persistent, toxic metabolites, specifically Perfluorohexanoic acid (PFHxA) .
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Description | Relevance |
| Formula | High fluorine content drives lipophobicity.[2] | |
| Molecular Weight | 790.17 g/mol | Large size limits passive diffusion but facilitates uptake via transporters. |
| Structure | Diester of phosphoric acid and 6:2 fluorotelomer alcohol (6:2 FTOH). | The phosphate headgroup is hydrophilic; the fluorinated tails are hydrophobic/oleophobic. |
| pKa | ~1.5 (Phosphate OH) | Exists as an anion at physiological pH, influencing protein binding (e.g., Albumin). |
| Solubility | Low in water; High in MeOH, ACN. | Requires organic solvents for extraction; adsorbs strongly to lab plasticware. |
Biotransformation & Metabolic Stability[10]
For drug development professionals, understanding the metabolic stability of 6:2 diPAP is critical. It is not an inert bystander; it is a pro-toxicant .
Metabolic Pathway Mechanism
The biotransformation of 6:2 diPAP occurs primarily in the liver and involves hydrolysis followed by oxidation.
-
Hydrolysis: The phosphate ester bonds are cleaved (likely by phosphatases), releasing 6:2 Fluorotelomer Alcohol (6:2 FTOH) .
-
Phase I Oxidation: 6:2 FTOH is oxidized by Cytochrome P450 enzymes (specifically CYP2A6 in humans) to form aldehydes and carboxylic acids.
-
Terminal Degradation: The intermediate 5:3 fluorotelomer carboxylic acid undergoes
-oxidation-like cycles to yield PFHxA (Perfluorohexanoic acid) and PFPeA (Perfluoropentanoic acid).
Visualization: Metabolic Cascade
The following diagram illustrates the degradation pathway from the parent diPAP to the terminal perfluoroalkyl acids.
Caption: Biotransformation of 6:2 diPAP into persistent terminal metabolites PFHxA and PFPeA via CYP-mediated oxidation.
Toxicological Implications (ADMET)[5]
Molecular Initiating Events (MIE)
The toxicity of 6:2 diPAP is twofold: effects driven by the parent molecule and effects driven by its metabolites.
-
PPAR
Activation: Both 6:2 diPAP and its metabolite PFHxA act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPAR ). Activation leads to:-
Alteration of lipid metabolism (hepatic lipid accumulation).
-
Hepatocellular hypertrophy (observed in rodent models).
-
Potential interference with drug-metabolizing enzymes regulated by PPAR
.
-
-
Protein Binding: Due to its surfactant nature and negative charge at physiological pH, 6:2 diPAP binds avidly to serum albumin. This can displace co-administered drugs with high protein binding, potentially altering their free fraction and PK profile.
Safety Screening Recommendation
If 6:2 diPAP is detected in raw materials or packaging:
-
Screen for PFHxA: Since diPAP metabolizes rapidly, PFHxA is the surrogate marker for long-term exposure.
-
Liver Tox Panel: Monitor ALT/AST and lipid profiles in preclinical species if exposure is suspected.
Analytical Methodology: LC-MS/MS Profiling
Quantifying 6:2 diPAP requires rigorous control of background contamination (system blanks) and adsorption losses.
Method Validation Parameters (Self-Validating Protocol)
-
Instrument: LC-MS/MS (Triple Quadrupole).[3]
-
Ionization: Electrospray Ionization Negative (ESI-).
-
Column: C18 or C8 Reversed Phase (e.g., Waters BEH C18), 2.1 x 50 mm.
-
Mobile Phase:
-
A: 2 mM Ammonium Acetate in Water (prevents tailing).
-
B: Methanol or Acetonitrile.
-
Quantitative Workflow
| Step | Protocol Detail | Rationale |
| 1. Extraction | Extract sample (tissue/plasma) with Acetonitrile (1% Formic Acid) . Vortex 5 min, Sonication 10 min. | Acidic ACN disrupts protein binding and precipitates enzymes. |
| 2. Cleanup | Pass supernatant through WAX (Weak Anion Exchange) SPE cartridge. | 6:2 diPAP is anionic; WAX retains it while removing neutral lipids. |
| 3. Elution | Elute with 0.1% NH4OH in Methanol . | High pH deprotonates the amine on the SPE, releasing the analyte. |
| 4. Analysis | Inject 5-10 | High sensitivity detection. |
MRM Transitions
-
Precursor Ion:
789.0 -
Quantifier Product:
97.0 -
Qualifier Product:
443.0 (Fluorotelomer chain fragment)
Visualization: Analytical Decision Tree
Caption: Optimized analytical workflow for trace detection of 6:2 diPAP in complex biological matrices.
References
-
ChemicalBook. (2025). Bis[2-(perfluorohexyl)ethyl] Phosphate | 57677-95-9.[1][2][4][5][6] Link
-
Liu, Y., et al. (2016). Aerobic biotransformation of polyfluoroalkyl phosphate esters (PAPs) in soil. PubMed. Link
-
D'eon, J. C., & Mabury, S. A. (2011). Production of perfluorinated carboxylic acids (PFCAs) from the biotransformation of polyfluoroalkyl phosphate surfactants (PAPs). Environmental Science & Technology. Link
-
Martin, J. W., et al. (2005). Biotransformation of fluorotelomer alcohols by CYP2A6. SciSpace. Link
-
AccuStandard. (2025). Bis[2-(perfluorohexyl)ethyl]phosphate (6:2-DiPAP) Reference Standard. Link
-
Environment Canada. (2021). Mechanisms for tissue-specific accumulation and phase I/II transformation of 6:2 fluorotelomer phosphate diester in earthworm. PubMed. Link
Sources
- 1. accustandard.com [accustandard.com]
- 2. CAS 57677-95-9: Bis[2-(perfluorohexyl)ethyl] phosphate [cymitquimica.com]
- 3. Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis[2-(perfluorohexyl)ethyl] Phosphate | CAS 57677-95-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Bis[2-(perfluorohexyl)ethyl] Phosphate | 57677-95-9 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
